Imidazole derivative 4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H15Cl3F3N7O |
|---|---|
Molecular Weight |
580.8 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-5-(1,2,4-triazol-1-ylmethyl)imidazol-4-yl]-5-[1-(trifluoromethyl)cyclopropyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C24H15Cl3F3N7O/c25-13-1-4-15(5-2-13)37-18(10-36-12-31-11-32-36)19(33-20(37)16-6-3-14(26)9-17(16)27)21-34-35-22(38-21)23(7-8-23)24(28,29)30/h1-6,9,11-12H,7-8,10H2 |
InChI Key |
UFJZESYUYSJRPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NN=C(O2)C3=C(N(C(=N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl)CN6C=NC=N6)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Imidazole Derivative 4
Classical Approaches to Imidazole (B134444) Core Formation
Traditional methods for constructing the imidazole ring have been refined over more than a century and continue to be valuable tools in organic synthesis. These methods, often named after their discoverers, provide fundamental pathways to the imidazole core, which can then be further functionalized to yield specific derivatives.
Debus Synthesis Applications for Imidazole Derivatives
First reported in 1858, the Debus synthesis is a one-pot reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form an imidazole. pharmaguideline.comrasayanjournal.co.in This multicomponent reaction is a straightforward approach to producing a variety of substituted imidazoles. pharmaguideline.comwikipedia.org For instance, the reaction of glyoxal (B1671930), formaldehyde (B43269), and ammonia yields the parent imidazole. pharmaguideline.com
The Debus-Radziszewski reaction, a modification of the original Debus synthesis, is widely used for preparing polysubstituted imidazoles. mdpi.com This method involves the condensation of a dicarbonyl compound (like benzil), an aldehyde, and ammonia or a primary amine. wikipedia.orghandwiki.org The use of a primary amine in place of one equivalent of ammonia allows for the synthesis of N-substituted imidazoles. wikipedia.orghandwiki.org While effective, the classical Debus synthesis can sometimes result in low yields and the formation of side products. ijprajournal.com To address these limitations, various modifications have been developed, including the use of catalysts and microwave irradiation to improve yields and reduce reaction times. mdpi.comijprajournal.com For example, 2,4,5-triphenylimidazole (B1675074) can be synthesized by refluxing benzil, benzaldehyde, and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. slideshare.net
Radiszewski Synthesis Modifications for Imidazole Derivatives
The Radiszewski synthesis, closely related to the Debus method, also utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia. pharmaguideline.com A key distinction is the potential to use formamide (B127407) as the ammonia source. pharmaguideline.com This reaction is a cornerstone for the synthesis of 2,4,5-trisubstituted imidazoles. ijrpr.com
Modifications to the Radiszewski synthesis have been extensively explored to enhance its efficiency and scope. These include the use of various catalysts and reaction conditions. For example, the synthesis of 2,4,5-triphenylimidazole can be achieved by reacting benzil, benzaldehyde, and ammonium acetate. ijrpr.comscialert.net Modern variations of this reaction employ catalysts like ceric ammonium nitrate (B79036) or lactic acid to improve yields and employ more environmentally friendly conditions. ijprajournal.comscispace.com Microwave-assisted synthesis has also been successfully applied to the Radiszewski reaction, often leading to significantly reduced reaction times and improved yields of tri- and tetrasubstituted imidazoles. ijprajournal.com
Van Leusen Imidazole Synthesis in Derivatization Strategies
The Van Leusen imidazole synthesis provides a powerful route to 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.org This method is based on the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov The aldimine can be formed in situ from an aldehyde and a primary amine, making it a three-component reaction. organic-chemistry.org The reaction proceeds through a stepwise cycloaddition of the TosMIC to the imine, followed by the elimination of p-toluenesulfinic acid to form the imidazole ring. organic-chemistry.org
This methodology is highly versatile and has been adapted for the synthesis of a wide array of imidazole derivatives. nih.govresearchgate.net By varying the aldehyde and amine components, a diverse range of substituents can be introduced at the N-1 and C-5 positions of the imidazole core. acs.org Furthermore, modifications to the standard procedure allow for the synthesis of 1,4-disubstituted and 4,5-disubstituted imidazoles. acs.org For example, using glyoxylic acid as the aldehyde component can lead to 1,4-disubstituted imidazoles after a decarboxylation step. acs.org The use of aryl-substituted TosMIC reagents has further expanded the scope of this reaction. acs.org
Advanced Synthetic Strategies for Substituted Imidazoles
In addition to classical methods, a number of advanced synthetic strategies have been developed to provide efficient and versatile access to highly functionalized imidazole derivatives. These modern techniques often offer advantages in terms of yield, selectivity, and substrate scope.
Multicomponent Reactions (MCRs) for Diverse Imidazole Derivatives
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. sciforum.netresearchgate.net The Debus-Radziszewski synthesis is itself a classic example of an MCR. wikipedia.org Modern MCRs for imidazole synthesis often employ catalysts to improve efficiency and allow for the creation of complex, polysubstituted imidazoles in a single pot. nih.govnih.gov
A common MCR for the synthesis of 1,2,4,5-tetrasubstituted imidazoles involves the condensation of a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium acetate. nih.govtandfonline.com Various catalysts have been employed to promote this reaction, including solid acid catalysts like MCM-41 and p-toluenesulfonic acid, which offer advantages such as easy workup and reusability. tandfonline.com Other catalytic systems, such as nanocrystalline magnesium aluminate under ultrasonic irradiation and secondary amine-based ionic liquids, have also been shown to be effective. nih.govscirp.org These MCRs provide a powerful and atom-economical approach to generating libraries of diverse imidazole derivatives. sciforum.net A novel MCR strategy has also been developed for the synthesis of 1-amino-1H-imidazole-2(3H)-thiones involving the reaction of α-halohydrazones. mdpi.comnih.gov
Metal-Catalyzed Cyclization and Cross-Coupling Approaches in Imidazole Synthesis
Metal-catalyzed reactions have become indispensable tools for the synthesis of complex organic molecules, including substituted imidazoles. These methods often proceed under mild conditions and exhibit high functional group tolerance.
Copper-Catalyzed Reactions: Copper catalysts have been effectively used in the synthesis of imidazoles through various cyclization strategies. One approach involves the copper-catalyzed cross-cycloaddition of two different isocyanides to produce 1,4-disubstituted imidazoles. organic-chemistry.org This method is atom-economical and proceeds under mild conditions. organic-chemistry.org Copper-catalyzed three-component reactions of α,β-unsaturated ketoximes, paraformaldehyde, and amines can also lead to the formation of imidazoles. organic-chemistry.org Furthermore, copper-catalyzed intramolecular cyclization of amidines has been used to synthesize fused imidazole systems, such as thieno[2,3-d]imidazoles. enamine.net Tandem reactions involving copper-catalyzed C-N coupling followed by dehydrative cyclization have also been developed for the synthesis of fused imidazoles. rsc.org
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling and C-H activation reactions to form substituted imidazoles. Palladium-catalyzed decarboxylative intramolecular condensation of 1,2,4-oxadiazol-5(4H)-ones provides a route to N-unprotected imidazole derivatives. thieme-connect.com Another palladium-catalyzed method involves the decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles. acs.orgnih.gov
Direct C-H activation and arylation of the imidazole core is a powerful strategy for introducing substituents. jst.go.jp Palladium catalysts, in combination with specific ligands, can facilitate the C4-H arylation of N-protected 2,5-disubstituted imidazoles with heteroaryl halides. jst.go.jp This allows for the direct formation of C-C bonds at a specific position on the imidazole ring. Tandem reactions, such as a sequential Heck reaction and oxidative amination, have also been developed using palladium catalysis to construct polycyclic imidazole-containing systems. rsc.org These metal-catalyzed methods provide highly efficient and selective routes to a wide range of functionalized imidazole derivatives. enamine.net
One-Pot Synthesis Procedures for Imidazole Derivatives
One-pot, multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like substituted imidazoles from simple starting materials in a single synthetic operation. sioc-journal.cnresearchgate.net These procedures are advantageous due to their simplicity, reduction of waste, and the ability to generate molecular diversity quickly. sioc-journal.cnasianpubs.org
Several MCRs have been developed for the synthesis of tri- and tetrasubstituted imidazoles. A common and widely studied approach is the three-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate, which serves as the ammonia source. sapub.orgscispace.comscispace.comufms.brijarsct.co.insharif.eduimedpub.comajchem-a.comnih.gov This method, often referred to as the Radziszewski synthesis, can be extended to a four-component reaction by including a primary amine to yield N-1 substituted imidazoles. wikipedia.orgnih.govijcce.ac.ir
The efficiency of these one-pot syntheses is often enhanced by the use of various catalysts and reaction conditions. Researchers have explored a wide range of promoters, including:
Acid catalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH), nih.gov boric acid, ijarsct.co.in and glutamic acid ufms.br have been shown to effectively catalyze the reaction. Lewis acids such as ZrCl4 and InCl3·3H2O are also utilized. scispace.com
Solid-supported catalysts: To facilitate catalyst recovery and reuse, solid supports like silica (B1680970) gel, scirp.org zeolites (HY and ZSM-11), nih.gov and nano-materials such as magnetic Fe3O4 nanoparticles have been employed. ajgreenchem.com
Green catalysts and media: In line with the principles of green chemistry, biodegradable and readily available catalysts like lemon juice have been successfully used. scispace.com The use of environmentally benign solvents like ethanol (B145695) or even solvent-free conditions further enhances the green credentials of these methods. asianpubs.orgscispace.comsharif.edunih.govrsc.org
Alternative energy sources: Microwave irradiation nih.govscirp.orgajgreenchem.com and ultrasound have been applied to accelerate the reactions, often leading to shorter reaction times and higher yields compared to conventional heating. ijarsct.co.inimedpub.comnih.gov
For instance, a microwave-assisted, one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles has been reported using a secondary amine-based ionic liquid or a defective Keggin type heteropoly acid as a catalyst under solvent-free conditions. scirp.org This method highlights the benefits of combining green chemistry principles, such as the use of reusable catalysts and microwave energy, to achieve high yields in short reaction times. scirp.org Similarly, nanocrystalline magnesium aluminate has been demonstrated as an effective catalyst for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under ultrasonic irradiation. nih.gov
The choice of reactants also plays a crucial role. For example, using o-phenylenediamines, aromatic aldehydes, and ammonium acetate under solvent-free heating provides a direct route to certain imidazole derivatives. asianpubs.org The reactivity of substituted amines can be influenced by the electronic nature of the substituents, with electron-donating groups generally leading to higher reaction activity. asianpubs.org
| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference(s) |
| Three-component | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | Lemon Juice/Ethanol | Green, low-cost catalyst, good yields | scispace.com |
| Four-component | 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | Nanocrystalline MgAl2O4/Ultrasound | High yields, short reaction times, mild conditions | nih.gov |
| Four-component | Benzil, Aldehyde, Primary Amine, Ammonium Acetate | Ionic Liquid or Heteropoly Acid/Microwave | Solvent-free, reusable catalyst, rapid | scirp.org |
| Three-component | o-Phenylenediamine, Aldehyde, Ammonium Acetate | Solvent-free/Heat | Direct route to specific derivatives | asianpubs.org |
Directed Derivatization at the Imidazole Ring Positions, with emphasis on position 4
While one-pot syntheses provide access to a wide range of substituted imidazoles, directed derivatization of a pre-formed imidazole ring is crucial for introducing specific functionalities at defined positions, particularly at the C-4 and C-5 positions.
Synthesis of C-4/C-5 Substituted Imidazole Derivatives
The synthesis of imidazoles with specific substituents at the C-4 and/or C-5 positions is often achieved through multi-step sequences. A common strategy involves the construction of the imidazole ring with precursor functionalities at these positions that can be further modified. For instance, the synthesis of C-2 aroyl substituted imidazolo methanol (B129727) derivatives can be achieved, which then serve as precursors for further reactions. nih.gov
Synthetic Routes to 1,2,4,5-Tetrasubstituted Imidazole Derivatives
The Debus-Radziszewski imidazole synthesis is a classic and versatile multi-component reaction for preparing substituted imidazoles. wikipedia.org By using a 1,2-dicarbonyl compound, an aldehyde, and a primary amine in place of ammonia, N-1 substituted imidazoles can be readily obtained, leading to 1,2,4,5-tetrasubstituted derivatives. wikipedia.org
Modern variations of this reaction employ a diverse array of catalysts and conditions to improve efficiency and expand the substrate scope. For example, a four-component cyclo-condensation of benzil, an aromatic aldehyde, an amine (like 2-amino ethyl pyrrolidine), and ammonium acetate can be catalyzed by systems like fly ash loaded Bi₂O₃-ZnO or sulphated yttria. researchgate.net Solvent-free conditions are often preferred, and catalysts such as ZSM-11 zeolite have proven to be efficient and reusable for the synthesis of these heavily substituted imidazoles. nih.gov Another novel approach involves a domino reaction of 2-azido acrylates and nitrones, which proceeds without any catalyst to form 1,2,4,5-tetrasubstituted imidazoles. acs.org
| Starting Materials | Catalyst/Conditions | Product | Reference(s) |
| Benzil, Aromatic Aldehyde, Primary Amine, Ammonium Acetate | Fly ash loaded Bi₂O₃-ZnO | 1,2,4,5-Tetrasubstituted Imidazole | researchgate.net |
| Benzil, Aldehyde, Aniline, Ammonium Acetate | ZSM-11 Zeolite (solvent-free) | 1,2,4,5-Tetrasubstituted Imidazole | nih.gov |
| 2-Azido Acrylates, Nitrones | Catalyst-free | 1,2,4,5-Tetrasubstituted Imidazole | acs.org |
Synthesis of Asymmetric Imidazole-4,5-dicarboxamide Derivatives
One reported pathway starts with the oxidation of benzimidazole (B57391) or its 2-methyl derivative to yield the corresponding imidazole-4,5-dicarboxylic acid. nih.govrsc.org This diacid can then be selectively converted into an acid chloride and subsequently reacted with different amines in a stepwise manner to introduce the asymmetric amide groups. The imidazole-4,5-dicarboxylic acid scaffold can be derivatized with various building blocks, including amino acid esters and alkanamines, to create libraries of compounds for biological screening. researchgate.netgeorgiasouthern.edunih.govacs.orgmdpi.com This strategy allows for the creation of diverse structures, such as those designed as potential inhibitors for enzymes like the SARS-CoV-2 main protease. nih.govrsc.org
Synthesis of Imidazo-1,4-oxazinone Derivatives
Imidazo-1,4-oxazinone derivatives represent a class of fused heterocyclic systems containing the imidazole core. Their synthesis involves the construction of the oxazinone ring onto a pre-existing, appropriately functionalized imidazole.
A synthetic route begins with C-2 aroyl substituted imidazole derivatives, which are reduced to the corresponding imidazolo methanol compounds using a reducing agent like sodium borohydride. nih.gov These alcohol derivatives are then reacted with a bifunctional reagent such as chloroacetyl chloride. nih.govtubitak.gov.tr The subsequent intramolecular cyclization of the resulting intermediate, often facilitated by heating in a suitable solvent like DCM, leads to the formation of the desired imidazo-1,4-oxazinone ring system. nih.govresearchgate.net The reaction conditions for the cyclization step can be optimized to achieve high purity of the target molecule. researchgate.net
Green Chemistry Principles in Imidazole Derivative 4 Synthesis
The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and efficient processes. wjbphs.com This involves the use of less hazardous chemicals, safer solvents, and energy-efficient methods, ultimately leading to a reduction in chemical waste and environmental impact. researchgate.net Key strategies include the use of solvent-free reaction conditions, microwave-assisted synthesis, biocatalysis, organocatalysis, and the development of reusable catalytic systems. asianpubs.orgderpharmachemica.comrsc.orgtandfonline.com
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry for the synthesis of imidazole derivatives like this compound. asianpubs.orgorientjchem.org These methods eliminate the need for volatile and often toxic organic solvents, which are major contributors to chemical waste. asianpubs.orgtandfonline.com The reactions are typically carried out by mixing the reactants with a catalyst and applying heat or mechanical grinding.
One-pot synthesis under solvent-free conditions has been shown to be a highly efficient method for producing imidazole derivatives. asianpubs.org For instance, the reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium acetate can be effectively carried out without a solvent. rsc.org This approach offers several advantages, including high yields, simple experimental setup, mild reaction conditions, and easy product separation. asianpubs.org
Several catalysts have been successfully employed in solvent-free syntheses of imidazole derivatives. These include:
Heterogeneous catalysts: Silica-supported sodium hydrogen sulfate (B86663) (SiO2-NaHSO4) orientjchem.org, Cu@imine/Fe3O4 magnetic nanoparticles rsc.org, and ZSM-11 zeolite have demonstrated high efficiency. rsc.org
Ionic liquids: N-methyl-2-pyrrolidonium hydrogen sulphate has been used as a Brønsted acidic ionic liquid catalyst. scirp.org
Phase-transfer catalysts: Benzyltriphenylphosphonium chloride (BTPPC) has been shown to be an effective and inexpensive catalyst. scispace.com
The table below summarizes various solvent-free methods for the synthesis of imidazole derivatives, which are applicable to the synthesis of this compound.
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| SiO2-NaHSO4 | Benzil, Aromatic Aldehyde, Ammonium Acetate | Solvent-free | High | orientjchem.org |
| Cu@imine/Fe3O4 MNPs | 1,2-Dicarbonyl, Aldehyde, Amine, Ammonium Acetate | Solvent-free | High | rsc.org |
| ZSM-11 Zeolite | Benzil, Aldehyde, Amine, Ammonium Acetate | Solvent-free | Excellent | rsc.org |
| Benzyltriphenylphosphonium chloride (BTPPC) | Benzaldehyde, Benzil, Ammonium Acetate | 100 °C, Solvent-free | 92 | scispace.com |
| Ascorbic acid (Vitamin C) | Benzil, Primary Amines, Aldehyde, Ammonium Acetate | 100 °C, Solvent-free | Good to Excellent | tandfonline.com |
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of this compound. derpharmachemica.comnih.gov This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes. nih.govmdpi.com
Key benefits of microwave-assisted synthesis include:
Increased reaction rates: The rapid heating leads to faster reactions. nih.govmdpi.com
Higher yields: In many cases, microwave irradiation results in improved product yields compared to conventional methods. derpharmachemica.comtubitak.gov.tr
Enhanced purity: The shorter reaction times can minimize the formation of by-products. nih.gov
Energy efficiency: Microwave synthesis is generally more energy-efficient than conventional heating. derpharmachemica.com
Microwave-assisted synthesis can be effectively combined with solvent-free conditions to create even greener protocols. For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved in a one-pot, four-component reaction under solvent-free, microwave-irradiated conditions. scirp.org Similarly, the ring-opening reactions of phenyl glycidyl (B131873) ether with imidazoles have been successfully carried out using microwave assistance without a solvent, with reaction times as short as one minute. mdpi.com
The following table presents examples of microwave-assisted synthesis of imidazole derivatives.
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate | Microwave, Ethyl alcohol | 46-80 | nih.govtubitak.gov.tr |
| None | Phenyl glycidyl ether, Imidazole derivatives | 120 °C, 1 min, Microwave, Solvent-free | 21-53 | mdpi.com |
| Zeolite HY / Silica gel | 1,2-Dicarbonyl, Aldehyde, Amine, Ammonium Acetate | Microwave, Solvent-free | High | nih.gov |
Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions. This approach is highly attractive for the synthesis of this compound due to its environmental friendliness, high selectivity, and mild reaction conditions. nih.govrsc.org
Fruit juices, such as those from Citrus limon L. (lemon), Vitis vinifera L. (grape), and Cocos nucifera L. (coconut), have been successfully used as biocatalysts for the one-pot, three-component synthesis of substituted imidazoles. tandfonline.comtandfonline.com These natural catalysts are inexpensive, readily available, and biodegradable. researchgate.net Lipases, a class of enzymes, have also been employed for the synthesis of imidazole-fused heterocycles, demonstrating high yields and regioselectivity in an eco-friendly reaction medium like ethanol. rsc.org
Organocatalysis , the use of small organic molecules as catalysts, offers a valuable alternative to metal-based catalysts, which can be toxic and expensive. acs.orgnih.gov For the synthesis of this compound, various organocatalysts have been explored.
Thiazolium salts: These have been used to catalyze the addition of an aldehyde to an acyl imine, forming an α-ketoamide in situ, which then cyclizes to form the imidazole ring in a one-pot sequence. acs.org
Amino acids: L-proline and glutamic acid have been shown to be effective organocatalysts for the synthesis of tetrasubstituted imidazoles under solvent-free conditions. tandfonline.comresearchgate.net
Vitamins: Ascorbic acid (Vitamin C) has been utilized as an efficient and eco-friendly organocatalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com
Imidazole itself: Imidazole can act as an organocatalyst in the synthesis of other complex molecules, highlighting its versatile chemical nature. ajgreenchem.com
| Catalyst Type | Catalyst | Reactants | Key Features | Reference |
| Biocatalyst | Fruit juices (Lemon, Grape, Coconut) | Substituted Aldehydes, Benzil, Ammonium Acetate | Eco-friendly, Inexpensive, Mild conditions | tandfonline.comtandfonline.com |
| Biocatalyst | Lipase | 2-Halocarbonyl compounds, 2-Aminopyridines | High selectivity, Good to excellent yields | rsc.org |
| Organocatalyst | Thiazolium salt | Aldehyde, Acyl imine | One-pot synthesis of substituted imidazoles | acs.orgnih.gov |
| Organocatalyst | L-proline / Glutamic acid | 1,2-Dicarbonyls, Aldehydes, Amines, Ammonium Acetate | Solvent-free, Green catalyst | tandfonline.comresearchgate.net |
| Organocatalyst | Ascorbic acid (Vitamin C) | Benzil, Primary Amines, Aldehyde, Ammonium Acetate | Eco-friendly, Solvent-free | tandfonline.com |
Nanomagnetic catalysts are particularly promising in this regard. tandfonline.com These catalysts, which often consist of a catalytic species supported on magnetic nanoparticles (e.g., Fe3O4), can be easily separated from the reaction mixture using an external magnet. rsc.orgtandfonline.com Examples include:
Cu@imine/Fe3O4 MNPs: This catalyst has been used for the synthesis of polysubstituted pyrroles and 1,2,4,5-tetrasubstituted imidazoles and can be reused for multiple runs with no considerable reduction in reactivity. rsc.org
Ionic liquid immobilized on Fe3O4 nanoparticles: This system has been shown to be a magnetically reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com
SiO2/Fe3O4/SO3H: This has been reported as a highly efficient and reusable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. tandfonline.com
Zeolites , such as ZSM-11, have also been employed as reusable catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. rsc.org These microporous aluminosilicate (B74896) minerals are robust and can be recycled multiple times without a significant decrease in their catalytic activity. rsc.orgnih.gov
The following table highlights some reusable catalytic systems for imidazole synthesis.
| Catalyst | Type | Key Features | Reuse | Reference |
| Cu@imine/Fe3O4 MNPs | Nanomagnetic | Easy separation with a magnet, High reactivity | Reused for six runs | rsc.org |
| Ionic liquid on Fe3O4 NPs | Nanomagnetic | Magnetically reusable | Recyclable | tandfonline.com |
| SiO2/Fe3O4/SO3H | Nanomagnetic | Highly efficient, Solvent-free | Reused several times | tandfonline.com |
| ZSM-11 Zeolite | Zeolite | High catalytic activity, Solvent-free | Reused in five runs | rsc.org |
| Poly(imidazole-palladium) | Polymer-supported | Highly active, Self-assembled | Reusable | acs.org |
Elucidation of Reaction Mechanisms for Imidazole Derivative 4 Formation
Mechanistic Pathways Involving Nucleophilic Attack and Condensation
The synthesis of the imidazole (B134444) core often commences with a nucleophilic attack followed by a condensation reaction. A common strategy involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. ajrconline.orgwikipedia.org The mechanism, while not always certain, is thought to initiate with the condensation of the dicarbonyl compound with two equivalents of ammonia to form a diimine intermediate. wikipedia.org This diimine then condenses with an aldehyde to form the imidazole ring. wikipedia.org
In many syntheses of imidazole derivatives, the initial step is the nucleophilic addition of an amine to a carbonyl group. For instance, in the formation of 2,4,5-trisubstituted imidazoles, the reaction between an aldehyde and ammonia can form an imine. tandfonline.com This is followed by the reaction of the imine with a 1,2-diketone, such as benzil, leading to the imidazole product. tandfonline.com The process often involves the formation of a Schiff base, which then undergoes cyclization. ajrconline.org
The use of condensing agents is also prevalent in imidazole synthesis. highfine.com These agents, such as carbodiimides (e.g., DCC, EDCI) or onium salts (e.g., HATU, HBTU), facilitate the formation of an active intermediate from a carboxylic acid. highfine.com This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of an amide bond, a key step in building the imidazole precursor. highfine.com For example, carbonyl diimidazole (CDI) reacts with an acid to form an active carbonyl imidazole, which then reacts with an amine to form an amide and release imidazole. highfine.com
The following table summarizes the key steps in nucleophilic attack and condensation for imidazole synthesis:
| Step | Description | Key Intermediates |
| 1. Imine/Enamine Formation | Nucleophilic attack of an amine on a carbonyl compound (aldehyde or ketone). | Imine, Enamine |
| 2. Condensation | Reaction of the imine/enamine with another carbonyl-containing molecule. | Schiff Base, Acyclic enol |
| 3. Cyclization | Intramolecular nucleophilic attack to form the heterocyclic ring. | Dihydroimidazole (B8729859) derivative |
| 4. Dehydration/Aromatization | Elimination of water to form the stable aromatic imidazole ring. | Imidazole derivative |
Investigation of Cyclization and Dehydrogenation Mechanisms
The cyclization and subsequent dehydrogenation (or aromatization) are critical steps that forge the stable imidazole ring. Following the initial condensation and formation of an open-chain intermediate, an intramolecular nucleophilic attack leads to the formation of a dihydroimidazole derivative. This cyclization can be either a 5-exo-dig or a related process, depending on the specific reactants and conditions. rsc.org
Dehydrogenation is the final step that converts the non-aromatic cyclized intermediate into the stable, aromatic imidazole ring. This step often involves an oxidizing agent or occurs spontaneously under the reaction conditions. In the Debus-Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, the final step is a dehydrogenation that leads to the aromatic imidazole. ajrconline.orgslideshare.net The exact mechanism of dehydrogenation can vary. In some cases, air (oxygen) can act as the oxidant. chim.it In other syntheses, specific oxidizing agents are added to facilitate this step.
Metal catalysts, such as copper or palladium, can play a crucial role in promoting both cyclization and dehydrogenation. ajrconline.org These catalysts can activate substrates, facilitating nucleophilic attacks and subsequent rearrangements that lead to the imidazole ring. ajrconline.org For example, copper-catalyzed oxidative diamination of terminal alkynes is a known method for synthesizing 1,2,4-trisubstituted imidazoles. chim.it
The table below outlines the general mechanism of cyclization and dehydrogenation:
| Step | Description | Driving Force |
| Intramolecular Cyclization | The open-chain intermediate folds and one of its nucleophilic atoms (typically nitrogen) attacks an electrophilic carbon to form a five-membered ring. | Proximity of reactive centers, formation of a more stable cyclic structure. |
| Dehydrogenation | The removal of two hydrogen atoms from the dihydroimidazole intermediate to form a double bond, resulting in an aromatic imidazole. | The high thermodynamic stability of the aromatic imidazole ring. |
Specific Mechanistic Studies of Named Reactions (e.g., El-Saghier Reaction)
Several named reactions provide reliable routes to imidazole derivatives, and understanding their specific mechanisms is key to their application.
The El-Saghier reaction is a more recent, green chemistry approach for the synthesis of novel imidazolidin-4-ones and related derivatives. nih.govacs.orgresearchgate.net This reaction involves the one-pot condensation of various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride under neat (solvent-free) conditions. nih.govacs.orgresearchgate.net Mechanistic studies have shown that the reaction proceeds through the initial reaction of the amine with ethyl cyanoacetate. nih.govacs.org Subsequent reaction with ethyl glycinate hydrochloride leads to the cyclized product. nih.govacs.org NMR studies have been instrumental in elucidating the reaction pathway, revealing that the consumption of the starting materials and the formation of the product can be monitored over time to understand the reaction kinetics. nih.govacs.org
The Van Leusen reaction provides a route to imidazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ajrconline.org The mechanism involves the nucleophilic addition of the aldehyde to TosMIC, followed by condensation with a primary amine and subsequent cyclization to form the imidazole core. ajrconline.org
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of imidazole formation. tandfonline.comnih.govrsc.org These methods allow for the detailed study of reaction pathways, transition states, and intermediate structures that may be difficult or impossible to observe experimentally. tandfonline.comresearchgate.net
DFT calculations can provide valuable insights into:
Reaction Energetics : By calculating the energies of reactants, intermediates, transition states, and products, computational studies can determine the most probable reaction pathway. tandfonline.com For example, in the synthesis of 4,5-triphenyl-1H-imidazole, DFT calculations have been used to compare different proposed mechanisms and identify the one with the lowest activation energy. tandfonline.com
Transition State Analysis : The identification and characterization of transition state structures provide a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. tandfonline.com
Solvent Effects : Computational models can incorporate the effects of different solvents on the reaction mechanism, helping to explain experimental observations and optimize reaction conditions. nih.gov
Catalyst Role : The mechanism of catalysis can be investigated by modeling the interaction of the catalyst with the reactants and intermediates. tandfonline.com This has been applied to understand the role of various catalysts, from simple acids and bases to more complex metal-based systems. tandfonline.comaip.org
For instance, computational studies on the formation of imidazole from glyoxal (B1671930) and methylamine (B109427) have suggested that a diimine species is a key intermediate and that under acidic conditions, this diimine acts as a nucleophile. nih.gov These studies also confirmed the likelihood of formaldehyde (B43269) incorporation into imidazole ions in atmospheric aerosols. nih.gov Similarly, DFT studies have been employed to rationalize the selectivity in the formation of different ring systems, such as imidazo[1,2-a]quinoxaline (B3349733) versus benzo[f]imidazo[1,5-a] acs.orgacs.orgresearchgate.nettriazepine. rsc.org
The following table highlights the application of computational methods in studying imidazole synthesis:
| Computational Method | Application in Imidazole Synthesis | Insights Gained |
| Density Functional Theory (DFT) | Elucidation of reaction pathways for imidazole formation from various precursors. | Identification of key intermediates (e.g., diimines), determination of rate-determining steps, and prediction of reaction outcomes. tandfonline.comnih.gov |
| Transition State Search Algorithms | Locating and characterizing the transition states for each elementary step of the reaction. | Detailed understanding of the bond-forming and bond-breaking processes during cyclization and other key steps. tandfonline.com |
| Solvation Models (e.g., PCM) | Simulating the effect of different solvents on the reaction energetics and mechanism. | Rationalizing the observed solvent effects on reaction rates and yields. nih.gov |
| Frontier Molecular Orbital (FMO) Analysis | Analyzing the interactions between the HOMO and LUMO of reacting species. | Explaining the regioselectivity and reactivity patterns observed in imidazole synthesis. tandfonline.com |
Spectroscopic and Structural Characterization of Imidazole Derivative 4
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Imidazole (B134444) Derivative 4. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectra of imidazole derivatives, the protons attached to the imidazole ring typically appear in the range of δ 6.77–7.66 ppm. scienceopen.com For instance, in a study of ferrocenyl imidazole derivatives, the imidazole protons of compound 4 (1,1'-ferrocenylmethyl(2-chloroimidazole)) were observed within this region. scienceopen.com The specific chemical shifts and coupling constants of the protons on Imidazole Derivative 4 would provide definitive information about the substitution pattern on the imidazole ring and the nature of the attached functional groups.
Table 1: Representative NMR Data for Imidazole Derivatives
| Nucleus | Chemical Shift (ppm) | Description |
| ¹H | 6.77–7.66 | Protons on the imidazole ring scienceopen.com |
| ¹³C | 124.87–132.43 | Carbon atoms within the imidazole ring scienceopen.comresearchgate.net |
| Note: Specific shifts for this compound would depend on its exact substitution. |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy Applications
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in this compound by measuring the absorption of infrared radiation.
The FTIR spectrum of an imidazole derivative reveals characteristic absorption bands corresponding to specific vibrational modes of the molecule. Key vibrational frequencies for the imidazole ring and associated functional groups include:
N-H Stretching: For non-N-substituted imidazoles, a stretching vibration for the N-H bond is typically observed in the region of 3000-3500 cm⁻¹. sci.am In one study, the N-H stretching of an imidazole ring appeared at 3437 cm⁻¹. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are generally found around 3000-3100 cm⁻¹. sci.am For example, a band at 3053 cm⁻¹ was attributed to the stretching of aromatic C-H in an imidazole derivative. researchgate.net
C=N and C=C Stretching: The stretching vibrations for C=N and C=C bonds within the imidazole ring typically appear in the 1400-1681 cm⁻¹ region. sci.amresearchgate.net For instance, a C=N stretching absorption was identified at 1681 cm⁻¹, while C=C stretching bands were seen at 1599 and 1489 cm⁻¹. researchgate.net
C-N Stretching: The C-N stretching modes in imidazole are often found between 1325 and 1486 cm⁻¹. sci.am
The precise wavenumbers of these peaks in the spectrum of this compound would confirm the presence of the imidazole core and any other functional groups.
Table 2: Characteristic IR Absorption Bands for Imidazole Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
| N-H Stretch | 3000-3500 | sci.am |
| Aromatic C-H Stretch | 3000-3100 | sci.am |
| C=N Stretch | ~1680 | researchgate.net |
| C=C Stretch | 1400-1650 | sci.amresearchgate.net |
| C-N Stretch | 1325-1486 | sci.am |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a precise molecular formula.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. For example, the mass of C₂₁H₁₆N₂ was determined to be 297.58 M⁺. rsc.org The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides valuable structural information. The fragmentation of imidazole derivatives often involves the cleavage of bonds adjacent to the imidazole ring, as well as the rupture of the ring itself. Analyzing these fragment ions helps to piece together the molecule's structure, confirming the identity and position of substituents. This technique was used to characterize a series of novel 2,4,5-triarylimidazole derivatives. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
Imidazole derivatives typically exhibit absorption bands corresponding to π → π* transitions. nih.gov The position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the imidazole ring and the solvent used. For example, a series of D-π-A type imidazole derivatives showed absorption maxima around 295 nm and 380 nm. nih.gov The band at approximately 295 nm was attributed to a π → π* transition within the triphenylamine (B166846) moiety, while the band around 380 nm was ascribed to a π → π* transition across the entire molecule. nih.gov The UV-Vis spectrum of this compound would be characteristic of its specific chromophoric system. In some cases, a redshift in the absorption spectrum can be observed with increasing solvent polarity, a phenomenon known as positive solvatochromism. mdpi.com
X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography for Solid-State Structure
X-ray Diffraction (XRD) and, more specifically, single-crystal X-ray crystallography, are definitive methods for determining the three-dimensional atomic arrangement of this compound in the solid state. These techniques provide precise information on bond lengths, bond angles, and intermolecular interactions.
For instance, the molecular structures of ferrocenyl imidazole derivatives, including compound 4 (1,1'-ferrocenylmethyl(2-chloroimidazole)), were determined by X-ray crystallography, revealing details about their solid-state conformation. scienceopen.com The analysis of another imidazole derivative showed that the molecules were linked by intermolecular C-H…S, N-H…N, and C-H…N hydrogen bonds in the crystal. sciensage.info The crystal structure of hexakis(imidazole) nickel (II) O,O′-diphenyldithiophosphate is built of discrete monomeric molecules where the nickel (II) ion is coordinated by six imidazole molecules in an octahedral geometry. mdpi.com The solid-state packing is stabilized by a network of N-H∙∙∙S intermolecular hydrogen bonds. mdpi.com Such detailed structural information is crucial for understanding the physical properties and intermolecular interactions of this compound.
Advanced Analytical Techniques in Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a vital technique for assessing the purity of this compound and for its quantification in various matrices. cmes.org The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
A typical HPLC method for imidazole derivatives might employ a reversed-phase column, such as a C8 or C18 column, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ptfarm.plmdpi.com For example, a versatile HPLC system for determining four benzimidazole (B57391) derivatives used a Nucleosil C8 column with a gradient system of acetonitrile and a phosphate (B84403) buffer. ptfarm.pl Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. mdpi.com
The retention time of this compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. Method validation ensures that the HPLC method is linear, accurate, precise, and selective for the analysis of this compound. ptfarm.pl
Table 3: Common HPLC Parameters for Imidazole Derivative Analysis
| Parameter | Example Condition | References |
| Column | Nucleosil C8 | ptfarm.pl |
| Mobile Phase | Acetonitrile/Phosphate Buffer Gradient | ptfarm.pl |
| Detection | UV at 220 nm | ptfarm.pl |
| Flow Rate | 0.8 - 1.0 mL/min | mdpi.comptfarm.pl |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful analytical techniques for the separation and identification of volatile and semi-volatile compounds. In the context of imidazole derivatives, GC-MS is frequently employed to identify and characterize these compounds, particularly in complex mixtures or as products of a chemical synthesis. researchgate.netresearchgate.net The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column, after which the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique fingerprint for identification.
Research has demonstrated the utility of GC-MS in confirming the structure of newly synthesized imidazole derivatives. For instance, in the synthesis of 1-(5-Chloro-5H-imidazol-4-ylmethyl)cyclohexanamine, a GC-MS analysis was performed using an Agilent 6890N instrument equipped with a 5973 mass spectrometer. bhumipublishing.com The analysis provided distinct mass fragments (m/z values) that helped in the qualitative identification and structural confirmation of the synthesized compound and related intermediates. bhumipublishing.com
The findings from such analyses are crucial for verifying the outcomes of synthetic procedures and for identifying impurities. The mass spectrum generated provides information on the molecular weight of the compound and the fragmentation pattern offers clues to its specific structural features.
Table 1: GC-MS Fragmentation Data for Synthesized Imidazole Derivatives and Intermediates bhumipublishing.com
| Compound/Intermediate | Molecular Ion Peak (E/Z) |
| Compound I | 389.1 amu |
| Compound II | 58.9 amu |
| Compound III | 350 amu |
| Compound IV | 780 amu |
This table presents the mass-to-charge ratio (m/z) values obtained for different compounds during a GC-MS analysis, which are instrumental for their identification. bhumipublishing.com
In broader applications, GC-MS has been used to analyze volatile compounds in various extracts where imidazole derivatives are studied for their biological activities. researchgate.netresearchgate.net It is also a key technique for the determination of aliphatic and aromatic amines in environmental samples, a class of compounds related to the synthesis and application of certain imidazole derivatives. scientific.netresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the detection and quantification of trace-level compounds in complex matrices. Its high sensitivity and selectivity make it particularly suitable for analyzing non-volatile or thermally unstable imidazole derivatives that are not amenable to GC-MS. The technique separates compounds in a liquid phase before they are ionized and analyzed by two mass spectrometers in series, which significantly reduces matrix interference and enhances detection limits.
In the field of medicinal chemistry, Liquid Chromatography (LC) systems, often coupled with mass spectrometers, are standard for confirming the purity and structure of synthesized imidazole derivatives. researchgate.net For example, high-performance liquid chromatography (HPLC) has been used to ensure greater than 95% purity for pharmacologically evaluated derivatives. mdpi.com
Furthermore, LC-MS/MS is a method of choice for analyzing biogenic amines in fermented food products, where imidazole-containing compounds like histamine (B1213489) can be present. researchgate.net The ability to perform analysis without chemical derivatization simplifies sample preparation and provides rapid and accurate quantification. researchgate.net While direct LC-MS/MS studies specifically targeting "this compound" are not detailed in available literature, the methodology is widely applied to analogous structures for pharmacokinetic studies, metabolite identification, and trace contaminant analysis.
Table 2: Applications of Liquid Chromatography in the Analysis of Imidazole Derivatives and Related Compounds
| Analytical Technique | Application | Analyzed Compound Type | Reference |
| LC-MS | Structural Confirmation | Synthesized Imidazole Derivatives | researchgate.net |
| HPLC | Purity Determination (>95%) | Functionalized Chromenes and Imidazole Antagonists | mdpi.com |
| LC-MS/MS | Quantitative Analysis | Biogenic Amines (e.g., Histamine) | researchgate.net |
| HPLC | Separation and Measurement | Bilirubin (in studies involving imidazole-based sensors) | researchgate.net |
This table summarizes the various applications of liquid chromatography techniques in the characterization and analysis of imidazole-containing compounds and related molecules.
Electrochemical Techniques (EIS, Potentiometry) in Adsorption Studies
Electrochemical techniques are highly effective for studying the interactions between molecules and surfaces, such as the adsorption of imidazole derivatives onto metals or semiconductors. Electrochemical Impedance Spectroscopy (EIS) is a non-destructive method that provides significant insight into surface processes, including the formation of protective films and changes in charge transfer resistance.
EIS has been successfully applied to study the adsorption of imidazole derivatives as corrosion inhibitors. In one study, the inhibition effect of 4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid (MPBI) on mild steel in an acidic solution was evaluated using EIS. scribd.com The results showed that as the concentration of the inhibitor increased, the charge transfer resistance (Rct) also increased while the double-layer capacitance (Cdl) decreased. This indicates that the MPBI molecules adsorb onto the steel surface, forming a protective layer that hinders the corrosion process. scribd.com
Similarly, the adsorption of 4-(trifluoromethyl)-1H-imidazole (THI) on perovskite films was investigated using EIS. mdpi.com The analysis helped to understand the mechanism by which THI passivates defects, showing that the addition of the imidazole derivative led to better film crystallinity and reduced defect density. mdpi.com In another study, EIS confirmed enhanced electron diffusion following the adsorption of an imidazole derivative onto the surface of ZnO nanoparticles, a process driven by the chemical affinity between the nitrogen atom of the imidazole ring and the nanoparticle surface. researchgate.net
While potentiometry is another valuable electrochemical technique, EIS provides more detailed kinetic and mechanistic information regarding adsorption processes at the electrode-electrolyte interface.
Table 3: EIS Parameters for Imidazole Derivative Adsorption on Surfaces
| Imidazole Derivative | Substrate | Observation | Implication | Reference |
| 4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid | Mild Steel | Increased charge transfer resistance (Rct), Decreased double-layer capacitance (Cdl) | Formation of a protective adsorbed layer inhibiting corrosion | scribd.com |
| 4-(trifluoromethyl)-1H-imidazole | Perovskite Film | Reduced density of defect states | Passivation of surface defects and improved film quality | mdpi.com |
| 4,5-diphenyl-2(E)-styryl-1H-imidazole | ZnO Nanoparticles | Enhanced electron diffusion coefficient | Strong adsorption on the nanoparticle surface facilitating electron transfer | researchgate.net |
This table illustrates how Electrochemical Impedance Spectroscopy (EIS) data is used to interpret the adsorption behavior and resulting surface effects of various imidazole derivatives.
Theoretical and Computational Investigations of Imidazole Derivative 4
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net Calculations using DFT, particularly with the B3LYP functional, have been employed to predict the optimized molecular geometry, electronic properties, and vibrational frequencies of imidazole-based compounds. bohrium.comnih.gov These theoretical calculations are crucial for understanding the molecule's intrinsic characteristics.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and kinetic stability of a molecule. malayajournal.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. malayajournal.orgirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comnih.gov For imidazole (B134444) derivatives, the analysis of these orbitals reveals that charge transfer interactions occur within the molecule. malayajournal.orgirjweb.com The energy gap has been effectively used to demonstrate the bioactivity derived from this intramolecular charge transfer. irjweb.com
| Parameter | Energy (eV) |
|---|---|
| E_HOMO | -6.2967 |
| E_LUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
This interactive table presents typical energy values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for an imidazole derivative, as determined by DFT calculations. irjweb.com
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the reactivity and stability of Imidazole Derivative 4. nih.gov These parameters include chemical hardness (η), chemical potential (μ), global softness (S), and the electrophilicity index (ω).
Chemical Hardness (η) and Softness (S) measure the resistance of a molecule to change its electron configuration. A molecule with a large energy gap is considered "hard," indicating high stability and low reactivity. nih.gov
Chemical Potential (μ) describes the tendency of electrons to escape from a system.
Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons.
These descriptors provide a quantitative basis for comparing the chemical behavior of different derivatives and understanding their stability. nih.gov A decrease in the HOMO-LUMO energy gap is associated with increased molecular reactivity. nih.govresearchgate.net
| Global Reactivity Descriptor | Calculated Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.2436 |
| Chemical Potential (μ) | -4.0532 |
| Global Softness (S) | 0.2229 |
| Electrophilicity Index (ω) | 3.6596 |
This interactive table displays calculated global reactivity parameters for an imidazole derivative, derived from the HOMO and LUMO energies shown previously.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the sites of electrophilic and nucleophilic attack on a molecule. orientjchem.orgugm.ac.id The MEP map illustrates the charge distribution, with different colors representing varying electrostatic potentials. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. orientjchem.orgirjweb.com For imidazole derivatives, MEP analysis often shows the most negative potential localized on the nitrogen atoms of the imidazole ring, identifying them as primary centers for interaction. orientjchem.org
Mulliken atomic charge analysis provides a quantitative measure of the charge distribution among the atoms in a molecule. ugm.ac.idniscpr.res.in This analysis complements the MEP map by assigning specific charge values to each atom. In studies of imidazole derivatives, nitrogen and other electronegative atoms typically exhibit negative Mulliken charges, while hydrogen atoms are positively charged. irjweb.comniscpr.res.in Carbon atoms bonded to electronegative atoms also tend to carry a positive charge. ugm.ac.id This charge distribution is fundamental to understanding the molecule's dipole moment, polarizability, and intermolecular interactions. niscpr.res.in
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is routinely used in drug design to understand drug-receptor interactions and predict the binding affinity of small molecules to their biological targets. researchgate.net For this compound, docking simulations provide critical insights into its potential mechanism of action by modeling its interaction with specific protein active sites.
Binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the target protein. mdpi.com A more negative value indicates a stronger and more stable binding interaction. mdpi.com Docking studies on various imidazole derivatives have shown excellent binding affinities toward a range of protein targets, including kinases and enzymes implicated in diseases like cancer. frontiersin.orgmdpi.com In many cases, the predicted binding affinities of novel imidazole derivatives have been shown to be superior to those of clinically used drugs, highlighting their therapeutic potential. frontiersin.org
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| ABL1 Kinase | -8.59 |
| SARS-CoV-2 Mpro | -9.2 |
| Hepatocellular Carcinoma Protein (1JU6) | -11.30 |
| GSK-3β | -7.80 |
| GlcN-6-P synthase | -8.01 |
This interactive table presents a summary of predicted binding affinities for various imidazole derivatives against different protein targets, demonstrating a range of strong interactions. mdpi.comfrontiersin.orgmdpi.com
Beyond predicting binding strength, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. mdpi.comnih.gov Analysis of the docked poses of this compound reveals how it fits into the binding pocket of a target protein and which amino acid residues are key for its binding. For example, studies have identified specific hydrogen bonds between the imidazole core or its substituents and residues such as Leucine, Cysteine, Threonine, and Glutamic acid. researchgate.netmdpi.comiosrjournals.org Additionally, aromatic stacking interactions with residues like Phenylalanine and Tyrosine are often observed, further anchoring the ligand in the active site. nih.govnih.gov Understanding these detailed interaction modes is crucial for the rational design and optimization of more potent and selective imidazole-based inhibitors. nih.gov
Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes
Molecular Dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the dynamic behavior of molecular systems over time. For this compound, particularly when interacting with biological macromolecules like proteins, MD simulations are employed to assess the stability of the complex and to observe conformational changes that are critical for its function. nih.gov
In a typical study, a protein-ligand complex, initially predicted by molecular docking, is subjected to MD simulations using software packages like GROMACS or NAMD. nih.gov The simulation tracks the movements of every atom in the system over a defined period, often tens to hundreds of nanoseconds, allowing for the analysis of the system's structural integrity and dynamics. nih.govresearchgate.net
Several key metrics are calculated from the simulation trajectory to quantify stability and conformational shifts:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A stable RMSD value, typically fluctuating within a 1–3 Å range for small globular proteins, indicates that the protein-ligand complex has reached equilibrium and remains stable. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues, highlighting the flexible regions of the protein. Peaks in the RMSF plot can indicate which parts of the protein interact most dynamically with this compound.
Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes that either expose or bury certain residues upon ligand binding.
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between this compound and its target protein are monitored throughout the simulation. Stable and persistent hydrogen bonds are crucial for strong and specific binding affinity. mdpi.com
Through these analyses, MD simulations can validate and refine initial docking poses, revealing a more accurate picture of the binding mode and the stability of the interaction. nih.gov For instance, simulations have shown that an imidazole derivative can induce specific conformational changes in its target protein, leading to a more stable and energetically favorable bound state. nih.gov
| Simulation Parameter | Typical Finding for Stable Complex | Significance |
| RMSD | Plateauing after an initial increase | Indicates the system has reached structural equilibrium. |
| RMSF | Low fluctuation in binding site residues | Shows that the ligand is stably bound to a specific region. |
| Rg | Remains relatively constant | Suggests the protein's overall fold is not compromised by ligand binding. |
| Hydrogen Bonds | Consistently high number over time | Highlights the key interactions responsible for binding affinity and specificity. |
Quantum Chemical Studies on Adsorption Phenomena (e.g., Corrosion Inhibition)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of this compound and its mechanism of interaction at a subatomic level. researchgate.netresearchgate.net This approach is especially valuable for studying adsorption phenomena, such as the role of imidazole derivatives as corrosion inhibitors on metal surfaces. rsc.orgsemanticscholar.orgresearchgate.net
These studies calculate a variety of molecular properties and electronic descriptors that correlate with the molecule's ability to adsorb onto a surface and inhibit corrosion. The primary mechanism of inhibition by organic molecules like imidazole derivatives involves the formation of a protective adsorbed layer on the metal surface, which acts as a barrier to corrosive agents. semanticscholar.org The efficiency of this process is dictated by the electronic structure of the inhibitor.
Key quantum chemical parameters calculated include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal surface, a crucial step in the formation of a coordinate bond. researchgate.net
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher capacity for the molecule to accept electrons from the metal surface, contributing to back-bonding. researchgate.net
Energy Gap (ΔE = ELUMO – EHOMO): A smaller energy gap implies higher reactivity of the molecule, facilitating its adsorption on the surface.
Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the molecule onto the metal surface due to electrostatic interactions.
Global Hardness (η) and Softness (σ): Hard molecules have a large energy gap, while soft molecules have a small energy gap. Softness is associated with higher reactivity and thus better inhibition potential. researchgate.net
Fraction of Electrons Transferred (ΔN): This value indicates the tendency of the inhibitor to donate electrons to the metal surface. A positive ΔN suggests electron donation from the inhibitor to the metal. researchgate.net
Studies on imidazole derivatives like 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) and 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH3) have shown a strong correlation between these calculated parameters and experimentally observed corrosion inhibition efficiencies. semanticscholar.org For example, the higher inhibition efficiency of IM-Cl (96%) compared to IM-CH3 (91%) was successfully explained by its more favorable electronic properties, such as a higher EHOMO and lower energy gap, which promote stronger adsorption onto the mild steel surface. semanticscholar.org
| Quantum Parameter | IM-Cl | IM-CH3 | Correlation with Inhibition Efficiency |
| EHOMO (eV) | -5.84 | -5.71 | Higher values indicate better electron-donating ability. |
| ELUMO (eV) | -1.89 | -1.63 | Lower values indicate better electron-accepting ability. |
| Energy Gap (ΔE) (eV) | 3.95 | 4.08 | A smaller gap suggests higher reactivity and better inhibition. |
| Inhibition Efficiency (%) | 96 | 91 | Experimental value confirming theoretical predictions. |
Data synthesized from representative studies on imidazole derivatives for illustrative purposes. semanticscholar.org
Homology Modeling in Target Protein Structure Prediction
Structure-based drug design relies heavily on the availability of a high-resolution three-dimensional (3D) structure of the target protein. However, for many proteins, experimental structures determined by methods like X-ray crystallography or NMR are not available. In such cases, homology modeling provides a powerful computational alternative to predict the 3D structure of a target protein. nih.gov This technique is particularly relevant when investigating the interaction of this compound with a novel or less-studied protein target.
The fundamental principle of homology modeling is that proteins with similar amino acid sequences tend to adopt similar 3D structures. The process involves several key steps:
Template Identification: The amino acid sequence of the target protein (the "query") is used to search protein structure databases (like the Protein Data Bank, PDB) for homologous proteins with known experimental structures. A suitable "template" is typically one with a sequence identity of over 30% to the query sequence.
Sequence Alignment: The query sequence is carefully aligned with the template sequence. The accuracy of this alignment is critical for the quality of the final model, as it determines which residues in the query correspond to specific structural positions in the template.
Model Building: A 3D model of the target protein is constructed based on the alignment with the template structure. The coordinates of the aligned residues are copied from the template, and the structures of non-conserved loops and side chains are modeled using specialized algorithms.
Model Refinement and Validation: The generated model is subjected to energy minimization to resolve any steric clashes or unfavorable geometries. The quality of the final model is then rigorously assessed using tools like PROCHECK (which analyzes Ramachandran plots to check stereochemical quality) and Verify3D (which evaluates the compatibility of the 3D model with its own amino acid sequence).
This approach has been successfully used to build models of targets for imidazole-based compounds, enabling further computational studies. For example, when the crystal structure of a specific enzyme target is unknown, a homology model can be built, validated, and then used for molecular docking simulations to predict how this compound binds to the active site and to guide the design of more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. iosrjournals.orgresearchgate.net These models are invaluable for predicting the activity of new, unsynthesized imidazole derivatives, thereby prioritizing synthetic efforts and accelerating the discovery process.
The development of a QSAR/QSPR model involves several stages:
Data Set Collection: A dataset of imidazole derivatives with experimentally measured biological activities (e.g., IC₅₀ values) or properties is compiled. researchgate.net This set is typically divided into a training set (for model building) and a test set (for external validation).
Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum chemical (e.g., EHOMO, dipole moment), and 3D (e.g., steric and electrostatic fields) properties. researchgate.net
Model Building and Validation: Statistical methods are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed activity or property. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). researchgate.netrjptonline.org The predictive power of the model is assessed through rigorous internal (e.g., cross-validation, Q²) and external validation (using the test set). nih.govnih.gov
For imidazole derivatives, 2D and 3D-QSAR models have been successfully developed. rjptonline.orgpku.edu.cn For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can generate contour maps that visualize the regions around the molecule where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.govpku.edu.cn These visual aids provide intuitive guidance for chemists to design new derivatives with improved potency by adding or removing functional groups in specific locations.
| Model Type | Statistical Method | Key Descriptors | Application |
| 2D-QSAR | Multiple Linear Regression (MLR) | ClogP, Molar Refractivity (MR) | Predicting antifungal activity based on lipophilicity and size. |
| 3D-QSAR (CoMFA) | Partial Least Squares (PLS) | Steric and Electrostatic Fields | Guiding the design of enzyme inhibitors by showing favorable interaction regions. |
| QSPR | Artificial Neural Network (ANN) | Topological & Constitutional | Predicting physicochemical properties like entropy and enthalpy of formation. researchgate.net |
These validated models serve as powerful predictive tools, enabling the in silico screening of virtual libraries of imidazole derivatives and prioritizing the synthesis of compounds with the highest predicted activity and most desirable properties. nih.gov
Table of Mentioned Compounds
| Abbreviation / Name | Full Chemical Name |
| IM-Cl | 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole |
| IM-CH3 | 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole |
Mechanistic Investigations of Biological and Biochemical Interactions of Imidazole Derivative 4
Enzyme Inhibition Studies and Mechanistic Insights
Imidazole (B134444) derivatives have been a significant focus of research due to their ability to interact with and modulate the activity of various enzymes. Their structural features allow for versatile binding to the active sites of these proteins, leading to inhibition or, in some cases, activation.
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Several studies have investigated imidazole derivatives as potential inhibitors of this enzyme.
In a computational study, a series of 18 imidazole derivatives were evaluated for their binding affinity to the active site of SARS-CoV-2 Mpro. scienceopen.com The findings indicated that these compounds demonstrated strong binding affinities, with imidazolyl–methanone C10 showing the most significant interaction. scienceopen.com Other derivatives, such as pyridyl–imidazole C5 and thiophenyl–imidazole C1, also displayed notable binding affinities. scienceopen.com The interactions were observed with key amino acid residues, HIS A:41 and CYS A:145, within the Mpro active site. scienceopen.com Molecular dynamics simulations further confirmed the stability of the ligand-protein complex. scienceopen.com
Another study focused on asymmetric imidazole-4,5-dicarboxamide derivatives. nih.gov Among the synthesized compounds, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) was identified as the most potent inhibitor with an IC50 value of 4.79 ± 1.37 μM. nih.gov Enzyme kinetic studies revealed a competitive inhibition mechanism, confirming that the compound interacts with the Mpro active site. nih.gov
A separate molecular docking study of eighteen imidazole derivatives based on a 7-chloro-4-aminoquinoline scaffold also identified promising candidates. nih.gov Molecules designated as N° 3, 7, and 14 in the study exhibited the highest binding energies with the SARS-CoV-2 main protease, suggesting they could be potent inhibitors. nih.gov
Table 1: Inhibitory Activity of Imidazole Derivatives against SARS-CoV-2 Main Protease
| Compound | Binding Affinity (Kcal/mol) | IC50 (μM) | Inhibition Mechanism | Key Interacting Residues |
| Imidazolyl–methanone C10 | Most Significant | - | - | - |
| Pyridyl–imidazole C5 | -8.3 | - | - | HIS A:41, CYS A:145 |
| Thiophenyl–imidazole C1 | -8.2 | - | - | HIS A:41, CYS A:145 |
| Quinoline–imidazole C14 | -7.7 | - | - | HIS A:41, CYS A:145 |
| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) | - | 4.79 ± 1.37 | Competitive | - |
This table is interactive. Users can sort the data by clicking on the column headers.
Secreted aspartic proteases (Saps) are crucial virulence factors for fungi like Candida albicans, playing a significant role in the pathogen's ability to cause infections. semanticscholar.orgbenthamscience.com Imidazole derivatives have been investigated as inhibitors of these enzymes.
A study on a series of imidazolidine-based compounds demonstrated their ability to inhibit fungal aspartate protease. semanticscholar.org Through in vitro and in silico enzyme inhibition studies, compounds 5b and 5m were identified as potent inhibitors, with binding energies of -13.90 kcal/mol and -12.94 kcal/mol, respectively. nih.gov These findings highlight the potential of imidazolidine (B613845) derivatives as effective anti-candida agents. semanticscholar.orgnih.gov
The mechanism of action of antifungal imidazole derivatives often involves the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. nih.gov This disruption of the cell membrane can lead to cell death. nih.gov Additionally, these compounds can inhibit the transformation of Candida albicans from its blastospore form to the more invasive mycelial form, which may aid the host's immune response in clearing the infection. nih.gov
Sirtuins are a family of NAD+-dependent deacetylases that regulate a wide range of cellular processes. frontiersin.orgnih.gov Their dysregulation has been implicated in various diseases, including cancer, making them attractive therapeutic targets. frontiersin.org Imidazole derivatives have been explored for their ability to modulate the activity of different sirtuin isoforms. frontiersin.orgnih.gov
One study identified Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate (B1210297) as a potential sirtuin inhibitor. frontiersin.orgnih.gov In-silico analysis showed that this compound has a high docking score and interacts with all sirtuin isoforms. frontiersin.org Further in-vitro experiments in non-small cell lung cancer (NSCLC) cell lines confirmed its inhibitory effect, particularly on nuclear sirtuins. nih.gov
The ability of imidazole derivatives to be modified at various positions on the imidazole ring allows for the design of compounds with selectivity for specific sirtuin isoforms. nih.gov This is crucial for developing targeted therapies that can avoid off-target effects. preprints.org Depending on their structure, imidazole derivatives can act as either inhibitors or activators of sirtuins, offering a broad range of potential therapeutic applications in areas such as metabolic disorders and neurodegenerative diseases. nih.govpreprints.org
NADH-fumarate reductase is an essential enzyme for the survival of certain parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov This enzyme is absent in humans, making it a promising target for the development of antiparasitic drugs. nih.gov
Research has shown that the imidazole ring is a key structural feature for the trypanocidal activity of certain compounds, which has been linked to the inhibition of NADH-fumarate reductase. nih.gov A computational study using density functional theory and molecular docking was conducted to design and evaluate imidazole and nitroimidazole derivatives as inhibitors of this enzyme. nih.govnih.gov The study identified molecules designated as S3-8, S2-8, and S1-8 as potential inhibitors of NADH-fumarate reductase. nih.govnih.gov The primary interactions of these potential inhibitors were identified with key residues in the enzyme's active site, including NADH, Lys172, and Arg89 through hydrogen bonding, and Phe479, Thr174, and Met63 through hydrophobic interactions. nih.govnih.gov
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.comnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. mdpi.com There is growing interest in developing dual COX/LOX inhibitors to achieve broader anti-inflammatory effects with potentially fewer side effects. nih.gov
A study on a series of 5,6-diarylimidazo[2.1-b]thiazole derivatives identified them as selective COX-2 inhibitors. nih.gov Another study synthesized a novel series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives and evaluated their activity as selective cyclooxygenase-2 inhibitors. researchgate.net
Additionally, research on 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives has shown their potential as potent 15-lipoxygenase inhibitors. nih.gov These findings suggest that the imidazole scaffold is a promising starting point for the design of both selective and dual inhibitors of COX and LOX enzymes.
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. jocpr.comscientificarchives.com Inhibition of PTP1B is expected to enhance insulin sensitivity. scientificarchives.com
Several studies have explored imidazole derivatives as PTP1B inhibitors. One study on benzimidazole (B57391) derivatives linked to various heterocyclic moieties found that compounds 4f-4j exhibited good PTP1B inhibitory activity. jocpr.com Another study identified three potent benzimidazole-containing PTP1B inhibitors, with Ki values of 5.2, 4.2, and 41.3 μM for compounds 1, 2, and 3, respectively. nih.gov Docking and molecular dynamics studies indicated that these inhibitors interact with residues at a secondary phosphate-binding site, which is unique to PTP1B. nih.gov
Structure-based design has also led to the development of isothiazolidinone (IZD) inhibitors of PTP1B that contain imidazole and imidazoline (B1206853) moieties. nih.gov X-ray crystallography of these inhibitors complexed with PTP1B revealed extensive interactions with the B site of the enzyme. nih.gov
Table 2: Inhibitory Activity of Imidazole Derivatives against PTP1B
| Compound Series | Specific Compound(s) | Inhibitory Activity (Ki or Potency) |
| Benzimidazole derivatives | 4f-4j | Good inhibitory activity |
| Benzimidazole derivatives | Compound 1 | Ki = 5.2 μM |
| Benzimidazole derivatives | Compound 2 | Ki = 4.2 μM |
| Benzimidazole derivatives | Compound 3 | Ki = 41.3 μM |
| Isothiazolidinone derivatives | 3I and 4I | Potent inhibitors |
This table is interactive. Users can sort the data by clicking on the column headers.
Modulation of Intracellular Signaling Pathways by Imidazole Derivative 4
Imidazole derivatives represent a versatile class of compounds that exert their biological effects by modulating various intracellular signaling pathways. These interactions are fundamental to their therapeutic potential in a range of pathological conditions, particularly those involving inflammation and metabolic dysregulation. The imidazole scaffold allows for diverse chemical modifications, leading to derivatives with specific affinities for key cellular targets. Research has focused on understanding how these compounds interfere with signaling cascades such as the NF-κB pathway, cytokine and prostaglandin (B15479496) production, and the TGR5/TRPV1 signaling axis.
Interactions with NF-κB Signaling Pathway
The nuclear factor-kappaB (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, controlling the expression of genes involved in inflammation, cell survival, and proliferation. Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases.
Certain imidazole derivatives have been identified as potent inhibitors of NF-κB activation. For instance, one study identified an imidazole derivative, referred to as compound I33, as a significant inhibitor of the transmigration of the NF-κB transcription factor into the nucleus nih.gov. This nuclear translocation is a pivotal step in the activation of the NF-κB pathway. By preventing this, compound I33 effectively curtails the transcription of NF-κB target genes, leading to a reduction in pro-inflammatory mediators and nitric oxide release in macrophage cell lines nih.gov.
Furthermore, other compounds, such as the 2-thio-imidazole derivative 6g, have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) nih.gov. The expression of TNF-α is heavily dependent on NF-κB signaling. Therefore, the ability of this imidazole derivative to reduce TNF-α levels suggests an upstream inhibitory effect on the NF-κB pathway nih.gov. These findings highlight the potential of specifically substituted imidazoles to function as anti-inflammatory agents by directly targeting the NF-κB signaling cascade.
Modulation of Cytokine and Prostaglandin Production
Cytokines and prostaglandins are key mediators of inflammation, and their overproduction can lead to tissue damage and disease. Imidazole derivatives have been investigated for their ability to suppress the production of these inflammatory molecules.
Novel 2,4,5-trisubstituted imidazole derivatives have demonstrated significant efficacy as anti-cytokine agents. In studies using peripheral blood mononuclear cells (PBMCs) and human whole blood, these compounds were tested for their ability to inhibit the release of pro-inflammatory cytokines. The research identified derivatives capable of potently inhibiting the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), two central cytokines in the inflammatory response.
In the realm of prostaglandin synthesis, a series of halogenated 1,5-diarylimidazole compounds were evaluated for their effects on lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in RAW 264.7 macrophage cells. The investigation revealed that 4-halogenated 5-aryl-1-(4-methylsulfonylphenyl)imidazoles, irrespective of the specific halogen substituent, exhibited potent inhibitory activity against PGE2 production. This suggests that this class of imidazole derivatives can interfere with the cyclooxygenase (COX) pathways, which are responsible for prostaglandin synthesis.
Investigation of TGR5/TRPV1 Signaling Pathway Interactions
The Takeda G-protein-coupled receptor 5 (TGR5) and the Transient Receptor Potential Vanilloid 1 (TRPV1) are receptors implicated in metabolic regulation, inflammation, and pain signaling. TGR5, activated by bile acids, can influence energy homeostasis and inflammatory responses, while TRPV1 is a non-selective cation channel involved in nociception.
Several novel imidazole derivatives have been identified as potent TGR5 receptor agonists nih.govresearchgate.netnih.gov. For example, a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives and a 2-thio-imidazole derivative (6g) have shown excellent agonistic activity against human TGR5 nih.govnih.gov. Activation of TGR5 by these compounds can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation nih.gov.
There is a functional link between TGR5 and TRPV1, with TGR5 activation known to modulate the expression and activity of TRPV1 channels, particularly in sensory neurons nih.gov. Studies have shown that the application of TGR5 agonists can increase intracellular calcium levels through a process mediated by TRPV1 channels nih.gov. While direct studies on a single imidazole derivative modulating both TGR5 and TRPV1 are limited, the proven efficacy of imidazole derivatives as TGR5 agonists points to their potential to indirectly influence TRPV1 signaling. This interaction is crucial for regulating neurosensory processes and may be a target for managing neuropathic pain and related conditions nih.gov.
Receptor Binding Kinetics and Affinity
The biological activity of a compound is intrinsically linked to its ability to bind to specific molecular targets. Understanding the kinetics (the rate of binding) and affinity (the strength of binding) of these interactions is crucial for drug design and development. For imidazole derivatives, these studies often focus on their interaction with metalloproteins, given the coordinating ability of the imidazole nitrogen atoms.
Metmyoglobin Binding Studies
Metmyoglobin (metMb), the oxidized form of myoglobin, contains a heme iron (III) center and serves as a valuable model for studying ligand-protein interactions. The binding of imidazole and its derivatives to the heme iron has been extensively studied to understand the factors influencing binding affinity.
Kinetic and equilibrium data for the binding of 4-methylimidazole (B133652) (4-MeIm), a representative "this compound," to metmyoglobin have been elucidated using 1H NMR spectroscopy. These studies show that 4-methylimidazole can form a stable complex with metmyoglobin. The methyl group at the 4-position of the imidazole ring influences the electronic properties and steric profile of the ligand, which in turn affects the kinetics and thermodynamics of the binding event. The affinity of 4-MeIm for metMb is distinct from that of unsubstituted imidazole or other methylated isomers, highlighting the sensitivity of the heme binding pocket to the specific substitution pattern on the imidazole ring.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are essential for optimizing the biological potency of a lead compound. By systematically modifying the chemical structure of imidazole derivatives and evaluating their biological activity, researchers can identify key molecular features required for efficacy.
SAR studies on various classes of imidazole derivatives have provided valuable insights. For 4-substituted imidazoles like 4-[1-(1-naphthyl)ethyl]-1H-imidazole, the nature of the substituent and the stereochemistry at the carbon bridge connecting the imidazole and naphthalene (B1677914) rings are critical for potent and selective activity at adrenergic receptors.
In the case of 2,4,5-trisubstituted imidazoles designed as cytokine inhibitors, the substituents at each position play a distinct role. The SAR for the 4- and 5-positions often mirrors that of other p38 MAP kinase inhibitors. Investigations into modifications at the 2-position led to the discovery of compounds with significantly enhanced potency for inhibiting IL-1β release and p38 kinase activity compared to the initial lead compounds.
For 4-halogenated 5-aryl-1-(4-methylsulfonylphenyl)imidazoles, SAR studies on their inhibition of PGE2 production revealed that while the presence of a halogen at the 4-position was key for high potency, the type of halogen (e.g., fluorine, chlorine, bromine) had a less pronounced effect on the inhibitory activity.
These studies collectively demonstrate that the biological potency of imidazole derivatives can be finely tuned by strategic modifications to the imidazole core and its substituents.
Table 1: Structure-Activity Relationship of Selected Imidazole Derivatives
| Imidazole Derivative Class | Position of Substitution | Key SAR Findings | Biological Activity |
|---|---|---|---|
| 4-[1-(1-naphthyl)ethyl]-1H-imidazoles | Carbon bridge between rings | Nature and chirality of the substituent are crucial for potency and selectivity. | α2-adrenoceptor agonism |
| 2,4,5-Trisubstituted imidazoles | Position 2 | Substituents significantly modulate inhibitory potency against p38 kinase and IL-1β. | Cytokine Inhibition |
| 4-Halogenated 5-aryl-1-(4-methylsulfonylphenyl)imidazoles | Position 4 | Halogenation is critical for strong inhibitory activity. The specific halogen has a minor impact. | PGE2 Production Inhibition |
Coordination Chemistry and Supramolecular Assembly of Imidazole Derivative 4
Imidazole (B134444) Derivatives as Ligands in Metal Complexation
Imidazole derivative 4 (2-methylimidazole) is an organic compound with the chemical formula CH₃C₃H₂N₂H. wikipedia.org It is a five-membered heterocyclic aromatic ring with two nitrogen atoms, one of which is bonded to a hydrogen atom, and a methyl group at the 2-position. This structure allows it to act as a potent ligand in coordination chemistry, readily forming stable complexes with a variety of metal ions. rsc.org The presence of the methyl group introduces steric hindrance that can influence the coordination geometry and the resulting properties of the metal complexes. wikipedia.orgrsc.org
The coordination versatility of 2-methylimidazole (B133640) has led to its use in the synthesis of a wide range of metal-organic frameworks (MOFs) and other coordination compounds. Its ability to bridge metal centers is a key feature in the construction of these extended structures.
Bonding and Structural Aspects of Metal-Imidazole Interactions
The coordination of 2-methylimidazole to a metal ion typically occurs through the lone pair of electrons on the sp²-hybridized nitrogen atom that is not bonded to a hydrogen atom. This nitrogen atom acts as a Lewis base, donating its electron pair to the metal center, which acts as a Lewis acid. The resulting metal-nitrogen bond is a coordinate covalent bond. The basicity of 2-methylimidazole is slightly higher than that of imidazole due to the electron-donating nature of the methyl group. wikipedia.org
The geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, the counter-anion, and the steric bulk of the 2-methylimidazole ligand. For instance, with zinc(II) halides, 2-methylimidazole forms complexes with a distorted tetrahedral coordination geometry around the zinc center, consisting of two halide atoms and two nitrogen atoms from the imidazole ligands. nih.gov In a mononuclear nickel(II) complex, [Ni(SO₄)(2-MeIm)₂(H₂O)₃]·CH₃OH, the nickel ion exhibits a subtly distorted octahedral framework. researchgate.netacs.org
The table below summarizes key crystallographic data for a representative 2-methylimidazole crystal structure, illustrating the molecular geometry.
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₆N₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.9957(12) |
| b (Å) | 8.1574(16) |
| c (Å) | 9.7010(19) |
| Volume (ų) | 474.47(16) |
Table 1. Crystallographic Data for 2-methylimidazole. researchgate.netchemicalbook.com
Synthesis and Characterization of Transition Metal Imidazole Complexes
Transition metal complexes of 2-methylimidazole can be synthesized through various methods, including solvothermal and mechanochemical techniques. nih.govresearchgate.net A common approach involves the reaction of a metal salt with 2-methylimidazole in a suitable solvent. For example, complexes of cobalt(II), nickel(II), and copper(II) with 2-methylimidazole have been prepared and their spectral and magnetic properties investigated. rsc.org The synthesis of zinc(II) halide complexes with 2-methylimidazole has been achieved through solution-based methods. nih.gov
The table below presents selected bond lengths for a mononuclear nickel(II) complex with 2-methylimidazole, providing insight into the coordination environment of the metal center.
| Bond | Length (Å) |
|---|---|
| Ni-O(sulfate) | 2.050(2) |
| Ni-O(water) | 2.083(2) - 2.113(2) |
| Ni-N(2-MeIm) | 2.071(3) - 2.076(3) |
Table 2. Selected Bond Lengths for [Ni(SO₄)(2-MeIm)₂(H₂O)₃]·CH₃OH. acs.org
Formation of Metal-Organic Frameworks (MOFs) with Imidazole Derivatives
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Imidazole derivatives, particularly 2-methylimidazole, are widely used as organic linkers in the synthesis of a subclass of MOFs known as zeolitic imidazolate frameworks (ZIFs). rsc.org
One of the most well-known examples is ZIF-8, which is composed of zinc(II) ions tetrahedrally coordinated to four 2-methylimidazolate linkers. rsc.org The resulting framework has a sodalite-type topology and exhibits permanent microporosity, high thermal stability, and chemical resistance. The synthesis of ZIF-8 and other 2-methylimidazole-based MOFs can be achieved under various conditions, including room temperature synthesis in the absence of a catalyst. rsc.org The morphology and crystallinity of the resulting MOF can be influenced by synthetic parameters such as the nature of the metal salt, the molar ratio of metal to ligand, and the synthesis temperature and time. researchgate.net
The use of 2-methylimidazole as a modulator in the synthesis of other types of MOFs has also been reported. For instance, it can assist in the ultrafast synthesis of carboxylate-based MOF nanostructures in aqueous media at room temperature. sciengine.com It has also been used to modulate the morphology of a copper-based MOF, leading to the formation of two-dimensional nanosheets with enhanced catalytic activity. rsc.orgbgu.ac.il
Supramolecular Architectures involving this compound
Beyond its role in coordination chemistry, 2-methylimidazole can participate in the formation of supramolecular architectures through non-covalent interactions, primarily hydrogen bonding and, to a lesser extent, π-π stacking. nih.govresearchgate.net These interactions direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks.
Characterization of Hydrogen Bonding Interactions in Supramolecular Networks
In the solid state, 2-methylimidazole molecules are linked by N-H···N hydrogen bonds, forming infinite one-dimensional chains. researchgate.netchemicalbook.com This hydrogen-bonding network is a key feature of its crystal structure. The hydrogen bond connects the N-H group of one molecule to the unprotonated nitrogen atom of an adjacent molecule. researchgate.net
The table below provides typical hydrogen bond parameters found in the crystal structure of 2-methylimidazole.
| Interaction | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N-H···N | 0.86(2) | 2.02(2) | 2.876(2) | 172(2) |
Table 3. Hydrogen Bond Geometry in 2-methylimidazole. researchgate.net
Analysis of π-π Stacking Interactions
While hydrogen bonding is the dominant intermolecular interaction in the supramolecular chemistry of 2-methylimidazole, π-π stacking interactions between the aromatic imidazole rings can also contribute to the stability of the crystal structure. nih.gov These interactions are generally weaker than hydrogen bonds and are highly dependent on the relative orientation of the imidazole rings.
In the crystal packing of 2-methylimidazole itself, the arrangement of the molecules in intersecting chains leads to a lack of significant π-π interactions. researchgate.net However, in the crystal structures of some of its metal complexes, weak π-π interactions between the chains of hydrogen-bonded molecules have been observed. nih.gov The presence of these interactions can be inferred from the distances between the centroids of adjacent imidazole rings and the dihedral angles between their planes. Computational methods can also be used to quantify the energy of these interactions. nih.gov Enhanced π-π stacking has been observed in imidazole-based molecular junctions, suggesting that these interactions can play a significant role in the electronic properties of such systems. nih.govrsc.org
Exploration of Cation-π Interactions
The electron-rich π-system of the imidazole ring in this compound makes it an ideal candidate for engaging in cation-π interactions. nih.gov This type of non-covalent interaction involves the electrostatic force between a cation and the quadrupole moment of the aromatic π-system. The imidazole ring, being a five-membered aromatic heterocycle with two nitrogen atoms, possesses a significant π-electron density, enabling it to bind with positively charged ions. nih.govresearchgate.net
In the context of supramolecular assembly, these interactions are pivotal. The ability of this compound to interact with various cations through electrostatic forces can be utilized to direct the formation of specific architectures. nih.gov This interaction is not only significant in biological systems, where the imidazole side chain of histidine is often involved in metal coordination, but also in the rational design of novel metal-organic frameworks (MOFs) and coordination polymers. researchgate.netmdpi.com The strength and directionality of cation-π interactions, influenced by the nature of the cation and substituents on the imidazole ring, provide a subtle yet powerful tool for chemists to manipulate the assembly of molecules in the solid state.
Role of Van der Waals Interactions in Assembly
A particularly significant manifestation of van der Waals forces in these systems is π-π stacking. mdpi.com Research has demonstrated that imidazole-based π-π stacked dimers can establish highly efficient conductance pathways. nih.gov Theoretical calculations, supported by experimental data, reveal that the π-π stacked dimer of an imidazole derivative can be stabilized by as much as 0.41 eV, with an optimal separation distance of approximately 3.3 Å between the rings. nih.gov This stabilization is notably stronger than that of a benzene (B151609) dimer, a consequence of the charge-separated resonance structure of the imidazole ring. nih.gov
Hirshfeld surface analysis is a powerful tool to quantitatively assess the contribution of different intermolecular contacts to the crystal packing. For related technetium-imidazole complexes, this analysis has shown that van der Waals interactions of the H···H type can account for up to 55.1% of the total interactions, with H···C/C···H contacts contributing up to 21.3%. mdpi.com
Below is an interactive data table summarizing the typical contributions of various intermolecular contacts to the crystal packing in assemblies involving imidazole derivatives, as determined by Hirshfeld surface analysis.
| Interaction Type | Contribution Range (%) | Primary Nature |
| H···H | 42.5 – 55.1 | Van der Waals |
| H···C / C···H | 17.7 – 21.3 | Van der Waals |
| Hydrogen Bonds | 15.7 – 25.3 | Electrostatic |
| Halogen Bonds | Variable | Electrostatic/Dispersion |
| Anion-π Interactions | Variable | Electrostatic |
| Data derived from Hirshfeld surface analysis of related metal-imidazole complexes. mdpi.com |
These findings underscore the critical role of van der Waals forces, particularly π-stacking and hydrogen-hydrogen contacts, in dictating the final three-dimensional structure of materials based on this compound. nih.govmdpi.com
Crystal Engineering and Polymeric Dimensionality Control
Crystal engineering provides a framework for the rational design of solid-state structures with desired properties by controlling intermolecular interactions. researchgate.net For this compound, its versatility as a ligand in coordination chemistry is leveraged to control the dimensionality of resulting coordination polymers. rsc.orgmdpi.com By carefully selecting metal centers, counter-ions, and reaction conditions, it is possible to guide the self-assembly process towards one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. mdpi.com
A key strategy for controlling polymeric dimensionality involves modulating the coordination environment of the metal ion. mdpi.com For instance, in systems involving Fe(II) ions and tetracyanonickelate (B1213329) ([Ni(CN)₄]²⁻) metalloligands, the stoichiometry between this compound and the metal center can determine the final structure.
2D Layer Formation: When the coordination environment is of the type Fe(NImidazole)₂(NCN)₄, where the iron center is coordinated by two molecules of this compound at the axial positions and four nitrogen atoms from the cyano ligands in the equatorial plane, a 2D sheet structure is typically formed. mdpi.com
1D Chain Formation: Conversely, a coordination environment of Fe(NImidazole)₄(NCN)₂, with four imidazole ligands and two cyano ligands, favors the formation of 1D chains. mdpi.com In this arrangement, the [Ni(CN)₄]²⁻ units act as bridging bidentate ligands, linking the Fe(this compound)₄ nodes into infinite chains. mdpi.com
This control over dimensionality is fundamental to tuning the material's properties, such as its magnetic behavior, porosity, and catalytic activity. The steric bulk of substituents on the imidazole ring can also influence the packing of these polymeric structures, for example, by increasing the interlayer distance in 2D networks and thereby modifying the weak interactions between layers. mdpi.com
The following interactive data table illustrates the relationship between the coordination sphere of the metal center and the resulting dimensionality of the coordination polymer.
| Coordination Formula | Ligand Type | Dimensionality | Resulting Structure |
| M(L)₂(X)₄ | L = this compound; X = Bridging Ligand | 2D | Cyano-bridged Layer |
| M(L)₄(X)₂ | L = this compound; X = Bridging Ligand | 1D | Infinite Chain |
| Based on principles observed in Fe(II) coordination polymers with imidazole derivatives. mdpi.com |
Through such crystal engineering principles, this compound serves as a versatile building block for the programmed assembly of functional polymeric materials with controlled dimensionality. researchgate.netmdpi.com
Advanced Materials Applications of Imidazole Derivative 4
Application in Optoelectronic Devices and Dyes
The inherent electronic properties of imidazole (B134444) derivatives make them suitable candidates for use in optoelectronic devices. Their ability to be tailored chemically allows for the fine-tuning of their light-absorbing and emitting characteristics, which is crucial for applications in this field. Imidazole-based compounds are particularly noted for their strong electron-withdrawing capabilities, making them effective as emitters, hosts, and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs) tandfonline.com.
In the realm of solar energy, imidazole derivatives have been successfully employed as sensitizers in Dye-Sensitized Solar Cells (DSSCs). These organic dyes play a pivotal role in absorbing sunlight and injecting electrons into the semiconductor material, thereby generating an electric current.
Researchers have synthesized various metal-free organic dyes based on an imidazole core, often following a donor-π bridge-acceptor design, to optimize their performance in DSSCs ekb.egresearchgate.net. The efficiency of these dyes is highly dependent on their molecular structure. For instance, studies have shown that modifying the substituents on the imidazole ring can significantly impact the power conversion efficiency (PCE) of the solar cell.
The following table summarizes the performance of various imidazole derivative-based dyes in DSSCs:
Table 1: Performance of Imidazole Derivative Dyes in DSSCs| Dye Code | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current Density (Jsc) (mA cm-2) | Open-Circuit Voltage (Voc) (mV) | Fill Factor (FF) (%) |
|---|---|---|---|---|
| PP2 | 0.96 | 1.59 | 0.080 | 61.6 |
| PP3 | 2.01 | 3.75 | 0.73 | 73.9 |
| CD-4 | 4.11 | - | - | - |
| CD-6 | 1.51 | - | - | - |
Role in Advanced Functional Materials Development
The versatility of the imidazole ring allows for its incorporation into a wide array of functional materials, including ionic liquids and high-performance polymers.
Imidazole-based ionic liquids (ILs) are a class of molten salts with melting points at or below room temperature nih.gov. They possess desirable properties such as high thermal stability, low volatility, and high ionic conductivity, making them attractive for various applications urfu.ru. The properties of these ILs can be tuned by modifying the alkyl chain length and other substituents on the imidazole cation nih.gov.
These ILs have been investigated for their potential in diverse fields. For example, a series of imidazole-based tetrafluoroborate (B81430) ionic liquids have been developed and shown to be effective in inhibiting clay swelling and reducing water cluster size, which has implications for promoting fluid transportation in porous media mdpi.com. Another study synthesized imidazolium-based energetic ionic liquids with a wide liquid temperature range and good thermal stability, suggesting their potential use in energetic materials rsc.org.
Imidazole derivatives, particularly 4-vinylimidazole (4VI), have been identified as promising polymerizable monomers for the synthesis of high-performance polymers mdpi.comresearchgate.net. These monomers can be incorporated into polymer chains to impart specific functionalities.
Research has shown that 4VI can be successfully used as a functional monomer in polymerization processes, achieving high chemical yields and monomer conversions mdpi.com. Polymers containing imidazole groups have been explored for applications in drug delivery due to their pH responsiveness, hydrogen bonding capabilities, and metal coordination properties researchgate.net. Furthermore, imidazole-containing polymers have been developed for use as high-temperature polymer electrolyte membranes in fuel cells, demonstrating excellent phosphoric acid absorption and good thermal and chemical stability lu.se.
Corrosion Inhibition Performance
Imidazole derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments nih.gov. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that prevents contact with corrosive agents. The nitrogen atoms in the imidazole ring, with their lone pair of electrons, play a crucial role in this adsorption process nih.gov.
The performance of imidazole-based corrosion inhibitors can be enhanced by converting them into ionic liquids. For example, two new imidazole derivative-based ionic liquids, IL1 and IL2, showed potential as corrosion inhibitors for carbon steel in a brackish water medium, with inhibition efficiencies exceeding 80% mdpi.com.
The protective action of imidazole derivatives as corrosion inhibitors is fundamentally linked to their adsorption on the metal surface. This adsorption can occur through two primary mechanisms: physisorption and chemisorption.
Physisorption involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface.
Chemisorption entails the formation of coordinate covalent bonds between the lone pair of electrons on the nitrogen atoms of the imidazole ring and the vacant d-orbitals of the metal atoms scirp.org.
The standard free energy of adsorption (ΔG°ads) is a key thermodynamic parameter used to distinguish between these two mechanisms. Values of ΔG°ads around -20 kJ/mol are typically associated with physisorption, while values more negative than -40 kJ/mol suggest chemisorption researchgate.net.
A study on the corrosion inhibition of carbon steel by two imidazole-based ionic liquids (IL1 and IL2) found that their adsorption followed the Langmuir adsorption isotherm model. The calculated ΔG°ads values were -35.04 kJ/mol for IL1 and -34.04 kJ/mol for IL2, indicating that the adsorption process involves a combination of physisorption and chemisorption mdpi.com.
Computational studies have also been employed to understand the interactions between imidazole derivatives and metal cations. These studies have shown that electron-donating groups on the imidazole ring increase the metal-binding energy, while electron-withdrawing groups decrease it nih.gov. This provides a rational basis for designing more effective imidazole-based corrosion inhibitors.
Chemosensory Applications
Comprehensive searches of chemical and materials science databases did not yield specific information on a compound designated as "Imidazole derivative 4" being utilized for chemosensory applications. The imidazole scaffold is widely recognized for its potential in the design of chemosensors due to its ability to coordinate with metal ions and participate in hydrogen bonding. mdpi.com However, the specific chemosensory properties and research findings for "this compound" are not available in the reviewed scientific literature.
Development of Fluorescence and Colorimetric Probes
There is no specific information available in the scientific literature detailing the development or application of "this compound" as a fluorescence or colorimetric probe. Research in this area often involves the synthesis and characterization of novel imidazole compounds and the study of their photophysical response to the presence of specific analytes. For instance, studies on other novel imidazole derivatives have shown changes in fluorescence (enhancement or quenching) or visible color upon binding with ions like Cu²⁺, Fe³⁺, or HSO₄⁻. mdpi.com However, without specific studies on "this compound," no detailed research findings, such as its selectivity, sensitivity, detection limits, or the specific analytes it can detect, can be reported.
Design of Electrochemical Sensors
Emerging Research Directions and Future Perspectives for Imidazole Derivative 4
Continued Development of Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of imidazole (B134444) derivatives, with a significant push towards developing methodologies that are both efficient and environmentally benign. asianpubs.org Traditional synthetic routes often suffer from drawbacks such as harsh reaction conditions, the use of toxic solvents, and the generation of substantial waste. asianpubs.org Consequently, researchers are actively exploring alternative, more sustainable approaches.
A prominent trend is the utilization of solvent-free reaction conditions, which not only reduces environmental impact but can also lead to higher yields and simplified purification processes. asianpubs.org One-pot multicomponent reactions are also gaining traction as they offer an atom-economical approach to synthesizing complex imidazole structures from simple starting materials in a single step. researchgate.net These methods are often coupled with the use of reusable catalysts, such as magnetic iron oxide nanoparticles (Fe3O4-MNPs), which can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. researchgate.net
Furthermore, the exploration of green solvents, such as ionic liquids and water, is a key area of focus. tandfonline.comresearchgate.net Microwave and ultrasound irradiation are also being investigated as energy-efficient techniques to accelerate reaction rates and improve yields. researchgate.net The development of these eco-friendly methods is crucial for the large-scale and sustainable production of Imidazole Derivative 4 and related compounds.
Exploration of Multifunctional Imidazole Derivatives
The inherent versatility of the imidazole core allows for its incorporation into molecules designed to possess multiple functionalities. This "molecular hybridization" approach is a burgeoning area of research aimed at developing single chemical entities that can interact with multiple biological targets or exhibit a combination of useful properties. For instance, researchers are designing imidazole derivatives that combine antimicrobial and anticancer activities, or anti-inflammatory and analgesic properties. jchemrev.comnih.gov
This strategy holds significant promise for addressing complex diseases that involve multiple pathological pathways, such as cancer and neurodegenerative disorders. jchemrev.comnih.gov By integrating different pharmacophores into a single molecule, it may be possible to achieve synergistic effects, reduce the potential for drug-drug interactions, and simplify treatment regimens. The development of such multifunctional agents requires a deep understanding of structure-activity relationships and the ability to rationally design molecules with precisely tailored properties. nih.gov
Applications in Nanotechnology and Biocompatible Materials
The unique chemical properties of imidazole derivatives make them attractive candidates for applications in nanotechnology and the development of biocompatible materials. The imidazole ring can act as a ligand to coordinate with metal ions, enabling the formation of metal-organic frameworks (MOFs) and other nanomaterials with tailored properties. lifechemicals.com These materials have potential applications in areas such as gas storage, catalysis, and drug delivery.
In the realm of biocompatible materials, imidazole-functionalized polymers are being explored for various biomedical applications. nih.gov For example, they can be used to create coatings for medical implants that enhance biocompatibility and reduce the risk of infection. nih.gov The ability of the imidazole group to interact with biological molecules, such as proteins and nucleic acids, is also being harnessed to develop biosensors and other diagnostic tools. lifechemicals.com Furthermore, imidazole-based compounds are being investigated for their potential to produce nanocellulose, a renewable and biodegradable nanomaterial with a wide range of potential applications. mdpi.com
Investigations into Neuroprotective Potential
Recent studies have highlighted the potential of imidazole derivatives as neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov The mechanism of action for this neuroprotective effect is an active area of investigation, but it is believed to involve multiple pathways.
One proposed mechanism is the modulation of imidazoline (B1206853) I2 receptors, which have been identified as a relevant target in Alzheimer's disease. nih.gov Additionally, some imidazole derivatives have been shown to exhibit anti-inflammatory and antioxidant properties, which are crucial for protecting neurons from damage. researchgate.net For example, certain compounds have demonstrated the ability to rescue dopaminergic cells from death in in-vitro models of Parkinson's disease. nih.gov Further research in this area could lead to the development of novel therapeutics for these debilitating conditions.
Modulation of Metabolic Pathways Beyond Traditional Enzyme Inhibition
The role of imidazole-containing compounds in metabolism is well-established, with key molecules like histidine and purines featuring this heterocyclic ring. researchgate.net While the inhibition of specific enzymes has been a traditional focus of drug discovery, emerging research is exploring the broader modulation of metabolic pathways by imidazole derivatives.
This includes investigating their influence on complex signaling networks and their potential to alter cellular metabolism in a way that is beneficial for treating diseases. For instance, some imidazole derivatives are being studied for their ability to interfere with the metabolic processes of cancer cells, potentially leading to new anticancer therapies. This shift from a single-target to a systems-level approach could unlock new therapeutic opportunities for a wide range of diseases.
Integrated Computational and Experimental Approaches for Rational Design
The rational design of novel this compound analogs with enhanced properties is being greatly facilitated by the integration of computational and experimental approaches. researchgate.net Computational methods, such as molecular docking and density functional theory (DFT) calculations, allow researchers to predict the binding affinities of molecules to their targets and to understand their electronic properties. tandfonline.comnih.gov
This in silico analysis helps to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. tandfonline.com Experimental techniques, such as X-ray crystallography and NMR spectroscopy, provide detailed structural information that can be used to refine and validate the computational models. researchgate.netbohrium.com This iterative cycle of computational design, synthesis, and experimental evaluation is a powerful strategy for developing new imidazole-based drugs and materials with improved efficacy and selectivity. nih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing imidazole derivative 4 and characterizing its chemical structure?
- Methodological Answer : Imidazole derivatives, including 1-(1,4,5-triphenyl-1H-imidazol-2-yl)-naphthalen-2-ol, are commonly synthesized via multicomponent reactions such as the Van Leusen reaction. This involves reacting TosMIC (tosylmethyl isocyanide) with aldehydes and primary amines under basic conditions to yield 1,4,5-trisubstituted imidazoles . Characterization typically employs nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for stereochemical analysis. Functional group analysis via FT-IR and purity assessment using HPLC are also critical .
Q. How should researchers evaluate the antioxidant effects of this compound in model organisms?
- Methodological Answer : Use Drosophila melanogaster as a cost-effective model organism aligned with the 3Rs principle. Expose cohorts to varying doses (e.g., 20–100 mg/kg diet) over 5 days, followed by homogenization and biochemical assays for markers like glutathione (GSH), catalase (CAT), glutathione peroxidase (GPx), and lipid peroxidation (MDA levels). Statistical analysis via one-way ANOVA with post-hoc Dunnett’s test ensures rigor. Note that GSH elevation and CAT activity at 50 mg/kg suggest adaptive antioxidant responses, though significance thresholds (p < 0.05) must be validated .
Q. What model organisms are suitable for initial toxicity screening of imidazole derivatives?
- Methodological Answer : Drosophila melanogaster is ideal for preliminary toxicity studies due to its genetic tractability, short lifespan, and metabolic similarities to mammals. Experimental designs should include dose-response curves (e.g., 20–100 mg/kg) and post-treatment recovery phases (5 days without exposure) to assess reversibility of effects like DNA fragmentation or protein carbonyl accumulation. Survival rates and oxidative stress markers (e.g., TAC, NO levels) should be monitored .
Advanced Research Questions
Q. How can researchers resolve contradictions in antioxidant activity data from this compound exposure?
- Methodological Answer : Contradictory results (e.g., non-significant GPx/CAT changes vs. significant GSH elevation) may arise from dose-dependent effects or compensatory mechanisms. Apply dose stratification (e.g., 20, 50, 100 mg/kg) and time-course experiments to identify thresholds for oxidative stress. Use principal component analysis (PCA) to integrate multiple biomarkers (GSH, MDA, TAC) and clarify systemic responses. Replicate findings across independent cohorts to distinguish biological variability from methodological noise .
Q. What strategies optimize the pharmacokinetic profile of this compound for antiparasitic applications?
- Methodological Answer : Preclinical optimization should focus on enhancing bioavailability and target specificity. Modify the imidazole scaffold via halogenation or alkylation to improve metabolic stability. Use in silico tools (e.g., molecular docking) to predict interactions with parasitic targets like Toxoplasma gondii enzymes. Validate efficacy in murine models infected with parasites, monitoring parameters such as parasite load reduction and host toxicity (e.g., liver enzyme assays) .
Q. How to design experiments assessing dose-dependent oxidative stress and recovery post-treatment?
- Methodological Answer : Implement a two-phase design:
- Phase 1 : Expose organisms to escalating doses (20–100 mg/kg) for 5 days. Measure acute toxicity markers (survival rates, DNA breaks via comet assay, protein carbonyls via DNPH assay).
- Phase 2 : Transfer surviving cohorts to a recovery phase (5 days without exposure) to evaluate reversibility. Compare pre- and post-recovery biomarkers (e.g., MDA, TAC) using paired t-tests. Statistical significance (p < 0.05) confirms transient vs. persistent effects .
Q. How can computational methods predict this compound’s interactions with biological targets?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP hybrid functional) optimize molecular geometry and electronic properties. Molecular docking (AutoDock Vina) simulates binding to targets like IDO1 (indoleamine 2,3-dioxygenase) or MDM2-p53 interfaces. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
